molecular formula C28H34N6O5S B11218581 6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218581
M. Wt: 566.7 g/mol
InChI Key: ILZSVGCJJPSSJC-UHFFFAOYSA-N
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Description

6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one involves multiple steps. One reported method includes the following steps :

    Rearrangement Reaction: Starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene.

    Condensation Reaction: The intermediate product undergoes condensation.

    Nucleophilic Substitution Reaction: The final step involves nucleophilic substitution to yield the target compound.

Chemical Reactions Analysis

6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and piperazine moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: The compound’s ability to interact with proteins and enzymes makes it a candidate for studying biochemical pathways.

    Materials Science: Its unique structural properties are of interest for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with kinases and other signaling proteins.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Morpholine-Containing Molecules: Compounds featuring the morpholine ring, which is known for its versatility in medicinal chemistry.

This detailed article provides a comprehensive overview of 6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H34N6O5S

Molecular Weight

566.7 g/mol

IUPAC Name

6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C28H34N6O5S/c35-26(32-14-12-30(13-15-32)21-5-7-22(8-6-21)34(37)38)4-2-1-3-11-33-27(36)24-20-23(31-16-18-39-19-17-31)9-10-25(24)29-28(33)40/h5-10,20H,1-4,11-19H2,(H,29,40)

InChI Key

ILZSVGCJJPSSJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Origin of Product

United States

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